2,6-Dimethylquinazoline
Description
2,6-Dimethylquinazoline is a heterocyclic aromatic compound characterized by a quinazoline backbone substituted with methyl groups at the 2- and 6-positions. Quinazolines are nitrogen-containing bicyclic structures with broad applications in medicinal chemistry, material science, and agrochemicals due to their diverse reactivity and biological activity . For instance, 2,6-disubstituted quinazoline-4-one derivatives have shown potent anticancer activity (e.g., IC50 = 0.3 μM for compound H in Figure 4 of ), underscoring the significance of substitution patterns in modulating bioactivity .
Properties
Molecular Formula |
C10H10N2 |
|---|---|
Molecular Weight |
158.20 g/mol |
IUPAC Name |
2,6-dimethylquinazoline |
InChI |
InChI=1S/C10H10N2/c1-7-3-4-10-9(5-7)6-11-8(2)12-10/h3-6H,1-2H3 |
InChI Key |
BCYFJNMFBCOSJG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=CN=C(N=C2C=C1)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dimethylquinazoline can be achieved through several methods. One common approach involves the cyclization of 2-aminobenzonitrile with acetone under acidic conditions. Another method includes the reaction of 2,6-dimethylaniline with formamide in the presence of a dehydrating agent .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Transition metal-catalyzed reactions, such as palladium-catalyzed cross-coupling, are often employed to enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 2,6-Dimethylquinazoline undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert quinazoline derivatives to their corresponding dihydroquinazolines.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the quinazoline ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, alkylating agents.
Major Products Formed:
Oxidation: Quinazoline N-oxides.
Reduction: Dihydroquinazolines.
Substitution: Various substituted quinazolines depending on the reagents used.
Scientific Research Applications
Organic Synthesis
Versatile Building Block :
2,6-Dimethylquinazoline serves as a crucial intermediate in organic synthesis. Its structure allows for the creation of various derivatives that can be utilized in the development of pharmaceuticals and agrochemicals. The compound's nitrogen atoms are particularly valuable for forming bonds with other organic molecules, facilitating the synthesis of more complex structures essential for drug development .
Medicinal Chemistry
Anticancer Activity :
Research indicates that quinazoline derivatives, including this compound, exhibit significant anticancer properties. Studies have shown that these compounds can induce apoptosis in cancer cells through mechanisms involving the generation of reactive oxygen species (ROS) and modulation of cell signaling pathways .
Antimicrobial Properties :
Quinazoline derivatives have also demonstrated antimicrobial activity against various pathogens. This has led to their exploration as potential candidates for developing new antibiotics, particularly in light of rising resistance to existing drugs .
Material Science
Polymer Development :
In material science, this compound is investigated for its potential use in developing high-performance polymers. Its thermal stability and chemical resistance make it an attractive candidate for applications requiring durable materials .
Corrosion Inhibitors :
The compound is also employed in formulating corrosion inhibitors for metals. Its unique properties help protect against oxidation and degradation in harsh environments, making it useful in industries such as automotive and aerospace .
Environmental Applications
Fluorescent Dyes :
this compound is used in producing fluorescent dyes for biological imaging and diagnostics. These dyes enhance visibility in research applications, particularly in tracking biological processes or detecting specific biomolecules .
Data Table of Applications
Case Study 1: Anticancer Potential
A study published in a peer-reviewed journal highlighted the efficacy of this compound derivatives in inducing apoptosis in various cancer cell lines. The research focused on the compound's ability to generate ROS under light exposure, suggesting a potential application in photodynamic therapy .
Case Study 2: Development of Corrosion Inhibitors
Another investigation documented the formulation of corrosion inhibitors using this compound. The study compared its performance against traditional inhibitors and found that it offered superior protection under accelerated aging conditions, indicating its viability for industrial applications .
Mechanism of Action
The mechanism of action of 2,6-Dimethylquinazoline involves its interaction with specific molecular targets and pathways. In the context of its anticancer activity, the compound is known to inhibit certain enzymes and receptors involved in cell proliferation and survival. For example, quinazoline derivatives can inhibit tyrosine kinases, which play a crucial role in the signaling pathways that regulate cell growth .
Comparison with Similar Compounds
Positional Isomerism: 2,6- vs. 2,4-Dimethylquinazoline
The position of methyl substituents significantly influences both chemical behavior and biological relevance. For example:
- 2,4-Dimethylquinazoline has been identified in the dorsal patches of male Leptonycteris curasoae bats, suggesting a role in semiochemical communication .
- The steric and electronic effects of substituents at the 2- and 6-positions enhance metabolic stability compared to the 2,4-isomer, as distal methyl groups reduce steric hindrance during molecular interactions .
Table 1: Comparison of Positional Isomers
Substituent Effects in 2,6-Disubstituted Quinazolines
The bioactivity of 2,6-disubstituted quinazolines is highly dependent on the nature of substituents:
- 2,6-Disubstituted Quinazoline-4-ones: Derivatives with a thiazole group at the 2-position exhibit superior anticancer activity compared to those with nitrobenzoic acid or nicotinic acid substituents. Docking studies reveal interactions with amino acids Arg38 and Lys31 in target enzymes, highlighting the importance of electron-rich heterocycles .
- Chlorinated Analogs : 4,6-Dichloro-2-methylquinazoline (CAS 338739-44-9) demonstrates how chloro substituents increase electrophilicity, enhancing reactivity in nucleophilic substitution reactions. However, chlorine atoms may also elevate toxicity, as seen in safety data sheets (e.g., skin/eye irritation hazards) .
Table 2: Substituent Impact on Bioactivity and Reactivity
Stability and Degradation Pathways
Methyl substituents at the 2- and 6-positions confer stability to oxidative degradation. For example:
- 2,6-Dimethylaniline, a precursor to this compound, degrades via the Fenton process to yield intermediates like 2,6-dimethylphenol and short-chain organic acids. The methyl groups slow degradation kinetics compared to unsubstituted aniline .
- In contrast, imidazo-fused quinazolines (e.g., 2,6-dihydroimidazo[1,2-b]quinolines) exhibit resistance to hydrogenation, retaining the imidazole nucleus even under reductive conditions .
Biological Activity
2,6-Dimethylquinazoline is a compound belonging to the quinazoline family, which has garnered attention for its diverse biological activities. This article provides a comprehensive overview of the biological activities associated with this compound, including its antimicrobial, anticancer, and enzyme inhibitory properties. The following sections detail research findings, case studies, and relevant data tables.
Overview of Quinazolines
Quinazolines are heterocyclic compounds that have been extensively studied due to their pharmacological potential. The structural variations in quinazolines significantly influence their biological activities. In particular, the presence of substituents at the 2 and 6 positions of the quinazoline ring can enhance or modify these activities.
Antimicrobial Activity
This compound exhibits notable antimicrobial properties against various bacterial strains. Research indicates that modifications at the 2 and 6 positions can enhance antibacterial efficacy.
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Staphylococcus aureus | 8 µg/mL |
| This compound | Escherichia coli | 16 µg/mL |
| This compound | Pseudomonas aeruginosa | 32 µg/mL |
Studies have shown that derivatives of quinazolines can inhibit bacterial dihydrofolate reductase (DHFR), a crucial enzyme in bacterial growth and reproduction. For instance, compounds with electron-donating groups at the 2-position exhibited improved antibacterial activity against resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus) .
Anticancer Activity
The anticancer potential of this compound has been explored in various studies. It has been shown to inhibit cell proliferation in several cancer cell lines through multiple mechanisms, including the inhibition of epidermal growth factor receptor (EGFR) autophosphorylation.
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Al-Rashood et al. | NCI-H630 | 0.4 | EGFR inhibition |
| Juval & Wies | A549 (lung cancer) | 0.3 | Topoisomerase inhibition |
| Kasibhatla et al. | T47D (breast cancer) | 2.0 | Tubulin polymerization inhibition |
In a study by Al-Rashood et al., derivatives of 2,6-disubstituted-quinazoline were synthesized and tested for their anticancer activity. The results indicated that structural modifications significantly influenced their potency against cancer cell lines .
Enzyme Inhibition
The enzyme inhibitory activity of this compound has also been a focus of research. It has shown promise in inhibiting key enzymes involved in various biological processes.
- Dihydrofolate Reductase (DHFR) : Compounds derived from quinazolines have demonstrated significant DHFR inhibitory activity, which is crucial for developing new antibacterial agents.
- Cyclooxygenase (COX) : Some derivatives exhibit COX-1 and COX-2 inhibitory activity, suggesting potential applications as anti-inflammatory agents.
Case Studies
Several case studies highlight the therapeutic potential of this compound:
- Anticancer Study : A derivative of this compound was tested against MDA-MB-231 breast cancer cells and showed an IC50 value of 0.36 µM, indicating potent anticancer activity .
- Antibacterial Study : A series of synthesized quinazoline derivatives were evaluated for their antibacterial effects against both Gram-positive and Gram-negative bacteria. The results revealed that modifications at the 2-position significantly enhanced activity against resistant strains .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 2,6-Dimethylquinazoline, and how do reaction conditions influence yield?
- Methodology : Synthesis typically involves cyclocondensation of 2,6-dimethylbenzaldehyde with urea or thiourea under acidic or catalytic conditions. For example, using polyphosphoric acid (PPA) as a catalyst at 120–140°C yields 60–75% product purity . Varying catalysts (e.g., ZnCl₂, FeCl₃) can alter reaction kinetics and byproduct formation.
- Data Validation : Confirm product purity via melting point analysis, HPLC (retention time comparison), and ¹H/¹³C NMR for structural elucidation .
Q. How should researchers safely handle this compound in laboratory settings?
- Safety Protocols : Use PPE (gloves, lab coat, goggles), ensure fume hood ventilation, and avoid inhalation/contact. Store in airtight containers away from oxidizers and moisture. Spills should be neutralized with inert adsorbents (e.g., vermiculite) .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Analytical Workflow :
- NMR : ¹H NMR (δ ~2.4 ppm for methyl groups; aromatic protons δ 7.1–8.3 ppm).
- IR : C=N stretching (~1620 cm⁻¹), aromatic C-H (~3050 cm⁻¹).
- Mass Spectrometry : Molecular ion peak at m/z 158 (M⁺) .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?
- Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electron density distribution, identifying reactive sites (e.g., quinazoline C4 position). Compare with experimental kinetic data to validate predictions .
Q. What strategies resolve contradictions in bioactivity data for this compound derivatives?
- Case Study : If antiproliferative assays show conflicting IC₅₀ values (e.g., 10 µM vs. 50 µM), verify:
- Purity : Re-run HPLC with standardized reference materials.
- Assay Conditions : Control for pH, serum proteins, and solvent effects (e.g., DMSO cytotoxicity).
- Statistical Analysis : Use ANOVA to assess inter-experimental variability .
Q. How do steric effects from methyl groups influence this compound’s coordination chemistry?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
